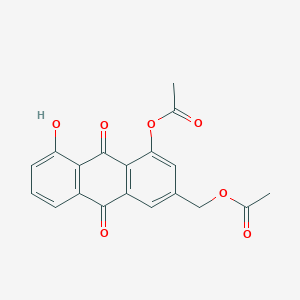
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is an organic compound with the molecular formula C18H12O6. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon. The presence of acetoxy and hydroxy groups, along with the dioxo functionalities, makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is usually heated to promote the acetylation process, followed by purification steps like recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetoxy-5-oxo-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate.
Reduction: Formation of (4-acetoxy-5-hydroxy-9,10-dihydroxy-9,10-dihydroanthracen-2-yl)methyl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetoxy group.
科学的研究の応用
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and acetoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dioxo groups may also play a role in redox reactions within biological systems .
類似化合物との比較
Similar Compounds
- Acetic acid 4-acetoxy-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 2-methyl-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
- Acetic acid 5-acetyl-9,10-dimethoxy-anthracen-1-yl ester
Uniqueness
(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of acetoxy, hydroxy, and dioxo groups on the anthracene backbone makes it a versatile compound for various applications .
特性
分子式 |
C19H14O7 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C19H14O7/c1-9(20)25-8-11-6-13-17(15(7-11)26-10(2)21)19(24)16-12(18(13)23)4-3-5-14(16)22/h3-7,22H,8H2,1-2H3 |
InChIキー |
UZUHQLZQUHUYGS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















